Benzyl (S)-pyrrolidine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
benzyl (3S)-pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H15NO2/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 |
InChI Key |
HMWIMQPWNDDSFE-NSHDSACASA-N |
Isomeric SMILES |
C1CNC[C@H]1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CNCC1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Preparation of Benzyl S Pyrrolidine 3 Carboxylate
Retrosynthetic Analysis and Precursor Identification for (S)-Pyrrolidine-3-carboxylic Acid Derivatives
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Benzyl (B1604629) (S)-pyrrolidine-3-carboxylate, the most logical disconnection is at the ester linkage, which simplifies the target molecule to its two primary precursors: (S)-pyrrolidine-3-carboxylic acid and benzyl alcohol.
The main synthetic challenge is the enantioselective preparation of the (S)-pyrrolidine-3-carboxylic acid core. This core is a valuable chiral building block in organic synthesis. mdpi.com A common retrosynthetic approach for the pyrrolidine (B122466) ring itself involves breaking the cyclic structure down to acyclic precursors. This can be achieved through various bond disconnections, often leading back to readily available chiral starting materials like amino acids (e.g., proline or hydroxyproline) or employing strategies that build the ring from achiral components using stereoselective methods. mdpi.commappingignorance.org
The synthesis often starts from precursors that already contain a pyrrolidine ring, such as proline or 4-hydroxyproline, which are widely used to introduce the necessary fragment. mdpi.com The formation of the pyrrolidine ring from acyclic precursors is a less common but powerful alternative. mdpi.com
Enantioselective Synthesis Strategies for the (S)-Pyrrolidine Core
Achieving the correct stereochemistry in the pyrrolidine ring is paramount. Several advanced strategies have been developed to ensure high enantiopurity of the (S)-pyrrolidine core.
Asymmetric catalysis is a highly efficient method for generating chiral molecules, utilizing small amounts of a chiral catalyst to produce large quantities of an enantioenriched product.
1,3-Dipolar Cycloadditions: One of the most direct methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. mappingignorance.orgnih.gov The use of chiral catalysts, such as metal complexes (e.g., silver or copper) with chiral ligands, can induce high levels of stereoselectivity, leading to the formation of highly substituted chiral pyrrolidines. researchgate.netacs.org This method is atom-economical and can create multiple stereocenters in a single step. mappingignorance.org
Organocatalysis: Chiral small organic molecules, such as proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers), have emerged as powerful catalysts for the asymmetric synthesis of pyrrolidines. researchgate.netnih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, facilitating cascade reactions that construct the pyrrolidine ring with high enantio- and diastereoselectivity. researchgate.netrsc.org
Metal-Catalyzed C-H Amination/Insertion: Transition metal catalysts, particularly those based on rhodium and iridium, can catalyze the intramolecular insertion of a nitrene or carbene into a C-H bond to form the pyrrolidine ring. nih.govorganic-chemistry.org By using chiral ligands, these reactions can be rendered highly enantioselective. This strategy provides a direct route from acyclic amine precursors to the desired cyclic scaffold.
Interactive Table: Comparison of Asymmetric Catalytic Methods for Pyrrolidine Synthesis
| Method | Catalyst Type | Key Features | Typical Stereoselectivity |
| 1,3-Dipolar Cycloaddition | Chiral Lewis Acids (e.g., Ag, Cu complexes) | Atom-economical, builds complexity quickly. mappingignorance.orgacs.org | Good to excellent (up to 98% ee). researchgate.net |
| Organocatalytic Cascade | Chiral Amines (e.g., Proline derivatives) | Metal-free, environmentally friendly. mdpi.com | High enantio- and diastereoselectivities. rsc.org |
| C-H Amination/Insertion | Chiral Rhodium or Iridium Complexes | Direct functionalization of C-H bonds. nih.govorganic-chemistry.org | High enantio- and diastereocontrol. nih.gov |
This strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction that forms the pyrrolidine ring. After the ring is formed, the auxiliary is removed, yielding the enantioenriched product.
A notable example involves the use of N-tert-butanesulfinyl groups. When attached to a nitrogen atom in an acyclic precursor, this chiral sulfinyl group can effectively control the facial selectivity of cyclization reactions, such as 1,3-dipolar cycloadditions, leading to densely substituted pyrrolidines with excellent diastereoselectivity. acs.org The predictable stereochemical induction and the ease of removal of the sulfinyl group make this a valuable method for controlling the absolute configuration of the final product. acs.org
Chemoenzymatic strategies leverage the high stereoselectivity of enzymes to produce chiral building blocks. These methods are often performed under mild conditions and are highly specific.
Enzymatic Desymmetrization: Enzymes can selectively react with one functional group in a symmetrical molecule, creating a chiral product.
Kinetic Resolution: Enzymes can selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the chiral product. For instance, variants of monoamine oxidase (MAO-N) have been used in chemoenzymatic deracemisation processes to produce chiral pyrrolidines with excellent diastereomeric excess (>99% de). researchgate.net
Engineered Biocatalysts: Modern protein engineering has led to the development of novel enzymes for reactions not found in nature. For example, directed evolution of cytochrome P411 enzymes has yielded variants capable of catalyzing the intramolecular C(sp³)–H amination of organic azides. nih.govcaltech.edu This biocatalytic approach provides a direct route to chiral pyrrolidines with good to excellent enantioselectivity (up to 99:1 er) and catalytic efficiency under mild, aqueous conditions. nih.govcaltech.edu
Esterification Techniques for Benzyl Group Installation
Once the chiral (S)-pyrrolidine-3-carboxylic acid core is obtained, the final step is the installation of the benzyl group via esterification.
Fischer Esterification: The most traditional method for this transformation is the Fischer esterification. This involves reacting the carboxylic acid with an excess of benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and often requires the removal of water to drive it to completion. The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by benzyl alcohol. masterorganicchemistry.com
Modern Catalytic Methods: More recent methods offer milder conditions and improved efficiency. Palladium-catalyzed reactions have been developed for the direct benzylation of carboxylic acids using toluene (B28343) as the benzyl source. organic-chemistry.org This approach proceeds via the activation of a benzylic C-H bond and is highly atom-economical, avoiding the need to pre-functionalize the benzyl group as a halide or alcohol. organic-chemistry.org Other methods utilize coupling agents or alternative catalysts, such as ionic liquids, which can act as both the solvent and catalyst, promoting the reaction through hydrogen-bonding and acid catalysis. rsc.org
Activation Strategies for Carboxylic Acid Functionality Prior to Esterification
The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a reversible reaction often catalyzed by a strong acid. rsc.orgmasterorganicchemistry.com To achieve efficient synthesis of Benzyl (S)-pyrrolidine-3-carboxylate, the carboxylic acid functionality of (S)-pyrrolidine-3-carboxylic acid must be activated to facilitate nucleophilic attack by benzyl alcohol. Several strategies are employed to achieve this activation, enhancing reaction rates and yields.
One common approach involves the conversion of the carboxylic acid into a more reactive acyl derivative. This can be accomplished using various coupling reagents. Carbodiimides, for instance, react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. rsc.org
Another strategy is the use of activating agents that form mixed anhydrides or active esters. These intermediates are more susceptible to nucleophilic substitution by the alcohol compared to the parent carboxylic acid. The choice of activation strategy often depends on the specific reaction conditions, the scale of the synthesis, and the desire to minimize side reactions. A plausible mechanism for a mediated esterification involves the initial activation of the carboxylic acid, followed by nucleophilic acyl substitution by the alcohol to generate a tetrahedral intermediate, which then collapses to form the ester and a byproduct. rsc.org
The table below summarizes various activation strategies and their key features:
| Activation Strategy | Reagent Class Example | Intermediate | Key Advantages |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Mild reaction conditions, good yields |
| Mixed Anhydride (B1165640) Formation | Isobutyl chloroformate | Mixed anhydride | High reactivity, clean reaction |
| Active Ester Formation | N-Hydroxysuccinimide (NHS) | NHS ester | Stable intermediates, suitable for peptide synthesis |
| Acid Halide Formation | Thionyl chloride (SOCl₂) | Acyl chloride | Highly reactive, but can be harsh |
Isolation and Purification Methodologies for High Enantiomeric Purity this compound
Achieving high enantiomeric purity is critical for the application of this compound in pharmaceutical synthesis. Following the synthetic steps, a robust isolation and purification protocol is essential to remove unreacted starting materials, byproducts, and any undesired enantiomer.
Initial workup procedures typically involve quenching the reaction and separating the organic phase containing the product. This is often followed by washing the organic layer with aqueous solutions to remove water-soluble impurities. For instance, washing with a mild base can remove any unreacted carboxylic acid, while an acidic wash can remove basic impurities. The organic solvent is then removed under reduced pressure to yield the crude product. orgsyn.org
Chromatographic techniques are paramount for obtaining the final product with high purity. Flash column chromatography, using a silica (B1680970) gel stationary phase and an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), is a widely used method for purifying the crude product. orgsyn.org The polarity of the solvent system is optimized to achieve good separation between the desired product and any impurities.
To confirm the enantiomeric purity of the final product, chiral high-performance liquid chromatography (HPLC) is often employed. This analytical technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Key purification steps are outlined in the following table:
| Purification Step | Purpose | Typical Reagents/Techniques |
| Reaction Quenching | To stop the reaction and neutralize reactive species. | Addition of water or a quenching agent. |
| Liquid-Liquid Extraction | To separate the product from water-soluble impurities. | An organic solvent (e.g., ethyl acetate) and water. |
| Aqueous Washes | To remove acidic or basic impurities. | Saturated sodium bicarbonate solution, dilute HCl. |
| Drying | To remove residual water from the organic phase. | Anhydrous magnesium sulfate (B86663) or sodium sulfate. |
| Solvent Removal | To isolate the crude product. | Rotary evaporation under reduced pressure. |
| Flash Chromatography | To purify the crude product. | Silica gel, hexane/ethyl acetate (B1210297) solvent system. orgsyn.org |
| Chiral HPLC | To determine enantiomeric purity. | Chiral stationary phase column. |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. unibo.it The synthesis of this compound can be made more sustainable by considering several key aspects.
One of the primary goals of green chemistry is to use less hazardous chemicals. walisongo.ac.id This includes the selection of solvents, reagents, and catalysts. For instance, exploring the use of greener solvents with lower toxicity and environmental persistence is a key area of research. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to increase synthetic efficiency and aligns with green chemistry principles. nih.gov
Atom economy, a concept developed by Barry Trost, is another important metric. It measures the efficiency of a reaction in converting reactants to the desired product. walisongo.ac.id Synthetic routes with high atom economy are preferred as they generate less waste. Catalytic reactions are often more atom-economical than stoichiometric ones.
The use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, can significantly improve the greenness of a synthesis. Catalysts can reduce the need for harsh reaction conditions and stoichiometric reagents. walisongo.ac.idresearchgate.net
Furthermore, minimizing energy consumption and designing processes for efficient energy usage are also crucial. This can involve using milder reaction conditions or employing technologies like flow chemistry.
The table below highlights the application of green chemistry principles to the synthesis of this compound:
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Prevention | Designing synthetic routes that minimize waste generation. | Reduced disposal costs and environmental impact. |
| Atom Economy | Choosing reactions that maximize the incorporation of reactant atoms into the final product. walisongo.ac.id | Less waste, more efficient use of resources. |
| Less Hazardous Chemical Syntheses | Using non-toxic or less toxic solvents and reagents. | Improved safety for chemists and reduced environmental pollution. |
| Designing Safer Chemicals | The final product itself should have minimal toxicity. | Reduced risk during handling and use. |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives like water or supercritical CO₂. | Reduced environmental and health impacts. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Lower energy costs and reduced carbon footprint. |
| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Reduced reliance on fossil fuels. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | Shorter, more efficient synthetic routes. |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. walisongo.ac.idresearchgate.net | Higher efficiency, less waste. |
| Design for Degradation | Designing products that can break down into harmless substances after use. | Reduced persistence in the environment. |
| Real-time analysis for Pollution Prevention | Monitoring reactions in real-time to prevent the formation of byproducts. | Improved process control and safety. |
| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substance used in a chemical process to minimize the potential for chemical accidents. | Enhanced laboratory and industrial safety. |
Chemical Transformations and Derivatization Strategies of Benzyl S Pyrrolidine 3 Carboxylate
Reactivity of the Benzyl (B1604629) Ester Functionality
The benzyl ester group in Benzyl (S)-pyrrolidine-3-carboxylate serves as a convenient protecting group for the carboxylic acid. Its removal and transformation are crucial steps in many synthetic routes.
Chemoselective Deprotection Protocols to Access (S)-Pyrrolidine-3-carboxylic Acid
The removal of the benzyl group to yield the free carboxylic acid, (S)-Pyrrolidine-3-carboxylic acid, can be achieved under various conditions that are designed to be chemoselective, leaving other functional groups in the molecule intact.
One of the most common and efficient methods for benzyl ester deprotection is catalytic hydrogenation . This method involves the use of a palladium catalyst, typically on a carbon support (Pd/C), under a hydrogen atmosphere. The reaction is generally clean and proceeds under mild conditions, affording the desired carboxylic acid in high yield. The benzyl group is cleaved to toluene (B28343), which is easily removed.
Another approach involves acid-catalyzed debenzylation . While less common for simple benzyl esters due to the harsh conditions that may be required, certain protocols can be employed. For instance, strong acids in the presence of a scavenger can effect cleavage. A study on the deprotection of N-Boc, N-benzyl double-protected aminopyridinomethylpyrrolidine derivatives found that the addition of acetic acid can facilitate the hydrogenative removal of the N-benzyl group, suggesting that acidic conditions can play a role in benzyl group lability during hydrogenation. nih.gov
The following table summarizes common deprotection protocols:
| Reagent/Catalyst | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |
| H₂, Pd/C | Methanol, Ethanol (B145695), or Ethyl Acetate (B1210297) | Room Temperature | 2-16 h | >95 | acs.org |
| Pd(OH)₂/C, H₂, Acetic Acid | Ethanol | 60 °C | 14 h | High | nih.gov |
Transesterification and Amidation Reactions at the Ester Moiety
The ester functionality can also be directly converted to other esters or amides without the need for deprotection to the carboxylic acid.
Transesterification involves the reaction of the benzyl ester with another alcohol in the presence of a catalyst to form a new ester. This can be achieved through acid or base catalysis, or through the use of enzymatic catalysts like lipases, which can offer high selectivity and mild reaction conditions. For instance, Novozym 435, a commercially available lipase, has been shown to be effective in catalyzing the transesterification of pyrrole (B145914) esters. nih.gov
Amidation is the conversion of the ester to an amide by reaction with a primary or secondary amine. This reaction is typically slower than with more reactive carboxylic acid derivatives like acyl chlorides, but can be driven to completion, often with heating or by using a catalyst. The direct amidation of esters with amines can be facilitated by Lewis acids or other activating agents. The commercial availability of 1-Benzyl-pyrrolidine-3-carboxylic acid amide confirms the viability of this transformation. sigmaaldrich.com
| Transformation | Reagents | Catalyst/Conditions | Product |
| Transesterification | R'-OH | Acid or Base Catalyst, or Lipase | (S)-R'-pyrrolidine-3-carboxylate |
| Amidation | R'R''NH | Heat, Lewis Acid | Benzyl (S)-3-(N-R',R''-carbamoyl)pyrrolidine-1-carboxylate |
Functionalization of the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine of the pyrrolidine ring is a key site for introducing molecular diversity. A variety of substituents can be appended to the nitrogen atom through several synthetic strategies.
N-Alkylation and N-Acylation Reactions
N-Alkylation can be achieved by reacting this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to control the reactivity and prevent side reactions.
N-Acylation is readily accomplished by treating the pyrrolidine with an acyl chloride or a carboxylic anhydride (B1165640), typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. These reactions are generally high-yielding and provide stable amide products. The use of bismuth(III) salts as catalysts can facilitate the N-acylation of sulfonamides with anhydrides, a principle that can be extended to the acylation of the pyrrolidine nitrogen. researchgate.net
| Reaction | Reagent | Base | Solvent | Product |
| N-Alkylation | R-X (X=Cl, Br, I) | K₂CO₃, Et₃N | Acetonitrile, DMF | Benzyl (S)-1-alkylpyrrolidine-3-carboxylate |
| N-Acylation | R-COCl | Et₃N, Pyridine | Dichloromethane (B109758), THF | Benzyl (S)-1-acylpyrrolidine-3-carboxylate |
| N-Acylation | (R-CO)₂O | Et₃N, Pyridine | Dichloromethane, THF | Benzyl (S)-1-acylpyrrolidine-3-carboxylate |
Reductive Amination and Formation of Cyclic Derivatives
Reductive amination provides an alternative and often milder method for N-alkylation. The pyrrolidine is reacted with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. This method is particularly useful for introducing more complex alkyl groups.
The formation of cyclic derivatives can be envisaged through intramolecular reactions of appropriately functionalized N-substituents. For example, an N-substituent bearing a terminal carboxylic acid could undergo intramolecular amidation with the pyrrolidine nitrogen to form a bicyclic lactam, although this would typically require activation of the carboxylic acid. Alternatively, an N-alkyl halide substituent could undergo intramolecular cyclization to form a bridged bicyclic system. The synthesis of pyrrolidones and caprolactams often involves the intramolecular cyclization of linear precursors, a strategy that could be adapted to derivatives of this compound. researchgate.netdntb.gov.ua
Synthesis of Sulfonamides and Ureas from N-Functionalized this compound
The secondary amine of this compound can be readily converted into sulfonamides and ureas, which are important functional groups in many biologically active molecules.
Sulfonamides are typically synthesized by reacting the pyrrolidine with a sulfonyl chloride in the presence of a base. The resulting N-sulfonylated product is a stable derivative.
Ureas can be prepared by the reaction of the pyrrolidine with an isocyanate. This addition reaction is generally efficient and does not require a catalyst. Alternatively, reaction with carbamoyl (B1232498) chlorides or other phosgene (B1210022) equivalents can also yield urea (B33335) derivatives. The synthesis of unsymmetrically substituted ureas can be achieved by reacting acetoacetanilides with amines, which act as masked isocyanates. lnu.edu.cn
| Derivative | Reagent | Base (if required) | Product |
| Sulfonamide | R-SO₂Cl | Et₃N, Pyridine | Benzyl (S)-1-(R-sulfonyl)pyrrolidine-3-carboxylate |
| Urea | R-NCO | None | Benzyl (S)-1-(N-R-carbamoyl)pyrrolidine-3-carboxylate |
Stereoselective Functionalization of the Pyrrolidine Ring System
The pyrrolidine ring, a prevalent scaffold in numerous biologically active compounds, offers multiple sites for functionalization. nih.gov The stereoselective modification of this ring system, particularly in chiral molecules like this compound, is a key strategy for accessing a diverse range of complex molecular architectures. mdpi.com
Directed Lithiation and Electrophilic Quenching Strategies
Directed lithiation has emerged as a powerful tool for the regioselective functionalization of N-protected pyrrolidines. This strategy typically involves the deprotonation of a C-H bond adjacent to the nitrogen atom, facilitated by the coordinating effect of the protecting group and an external ligand, followed by quenching of the resulting organolithium intermediate with an electrophile.
While much of the research has focused on N-Boc protected pyrrolidines, the principles can be extended to N-benzyl analogues. The N-benzyl group can also direct lithiation, although its directing ability may differ from the N-Boc group. The acidity of the protons on the pyrrolidine ring is influenced by the nature of the N-substituent.
In the context of this compound, lithiation can potentially occur at the C2 or C5 positions, which are alpha to the nitrogen. The regioselectivity of this deprotonation is influenced by several factors, including the choice of the organolithium base (e.g., n-BuLi, s-BuLi), the presence and nature of a chiral ligand (e.g., sparteine), the solvent, and the temperature. The carboxylate group at the C3 position also exerts an electronic and steric influence on the reactivity of the ring.
Following lithiation, the resulting stereochemically defined organolithium intermediate can be trapped with a variety of electrophiles to introduce new substituents onto the pyrrolidine ring. This electrophilic quenching step allows for the formation of new carbon-carbon or carbon-heteroatom bonds. The stereochemical outcome of the quenching reaction is often controlled by the configuration of the lithiated intermediate, which can be influenced by the chiral ligand used in the deprotonation step.
| Reagent/Condition | Position of Lithiation | Subsequent Reaction | Product Type |
| s-BuLi / (-)-sparteine | C2 | Electrophilic Quench (e.g., RX) | 2-Substituted Pyrrolidines |
| n-BuLi / TMEDA | C5 | Electrophilic Quench (e.g., RCHO) | 5-Substituted Pyrrolidines |
Introduction of Heteroatoms and Carbon-Carbon Bonds onto the Pyrrolidine Ring
Beyond directed lithiation, various other methodologies have been developed for the introduction of heteroatoms and the formation of new carbon-carbon bonds on the pyrrolidine scaffold. These transformations are crucial for the synthesis of diverse libraries of pyrrolidine-based compounds with potential biological activities. nih.gov
Introduction of Heteroatoms:
Heteroatoms such as nitrogen, oxygen, and sulfur can be introduced onto the pyrrolidine ring through several synthetic strategies. For instance, hydroxylation at the C4 position can be achieved through oxidation reactions. Amination reactions can introduce nitrogen-containing functionalities, leading to the synthesis of diamino-substituted pyrrolidines.
Carbon-Carbon Bond Formation:
The formation of new carbon-carbon bonds on the pyrrolidine ring is a cornerstone of synthetic efforts to create more complex and diverse molecular structures. illinois.eduarkat-usa.org Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been employed for the arylation of unsaturated pyrrolidine derivatives. chemrxiv.orgbeilstein-journals.orgnih.gov For example, the Heck-Matsuda reaction allows for the arylation of N-protected 2,5-dihydro-1H-pyrroles, providing access to 3-aryl pyrrolidines. researchgate.net While these examples often utilize N-acyl protecting groups, similar reactivity can be anticipated for N-benzyl systems under appropriate conditions.
Furthermore, 1,3-dipolar cycloaddition reactions involving azomethine ylides are a powerful method for the construction of the pyrrolidine ring itself, often with a high degree of stereocontrol, leading to densely substituted pyrrolidine derivatives. acs.org Functionalization of pre-existing chiral pyrrolidine scaffolds like this compound allows for the elaboration of the core structure.
Coupling Reactions Involving this compound as a Substrate
Functionalized derivatives of this compound can serve as valuable substrates in a variety of coupling reactions, enabling the construction of more complex molecules with potential applications in medicinal chemistry and materials science.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) of Functionalized Derivatives
To participate in cross-coupling reactions, the pyrrolidine ring of this compound must first be appropriately functionalized, typically with a halide or triflate at a specific position. This functionalized handle can then engage in palladium-catalyzed reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide or triflate. nih.govnih.govresearchgate.net A 3-halo or 3-triflyloxy derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to introduce new carbon-carbon bonds at the C3 position. The success of such couplings is often dependent on the choice of palladium catalyst, ligand, and base. rsc.org
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. nih.gov An unsaturated derivative of this compound, for example, a 3-vinylpyrrolidine, could be synthesized and subsequently used in a Heck reaction to introduce aryl or other unsaturated groups. mdpi.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.orggelest.com A 3-halo derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent at the C3 position. mdpi.com
| Cross-Coupling Reaction | Pyrrolidine Substrate | Coupling Partner | Resulting Bond |
| Suzuki-Miyaura | 3-Halo-pyrrolidine | Aryl/Vinyl Boronic Acid | C(sp2)-C(sp3) |
| Heck | 3-Vinyl-pyrrolidine | Aryl/Vinyl Halide | C(sp2)-C(sp2) |
| Sonogashira | 3-Halo-pyrrolidine | Terminal Alkyne | C(sp)-C(sp3) |
Peptide Coupling Analogs and Assembly of Constrained Peptidomimetics
The carboxylic acid functionality of this compound, or its deprotected form, (S)-pyrrolidine-3-carboxylic acid, makes it a valuable building block in peptide synthesis. rsc.org Its incorporation into peptide chains can induce specific conformational constraints, leading to the formation of peptidomimetics with enhanced stability and biological activity. nih.govmdpi.comnih.gov
The synthesis of these peptide analogs is typically achieved using standard peptide coupling reagents. The carboxylic acid of the pyrrolidine derivative is activated and then reacted with the N-terminus of a growing peptide chain or an amino acid ester. Iterative couplings can lead to the assembly of complex peptidomimetics incorporating the constrained pyrrolidine scaffold. nih.gov
Application as a Core Chiral Building Block in Multistep Organic Synthesis
The inherent chirality and functionality of this compound make it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. nih.gov Its stereocenter at the C3 position can be leveraged to control the stereochemistry of subsequent transformations, making it a valuable chiral building block in multistep organic synthesis. mdpi.com
Pyrrolidine-containing compounds are prevalent in a vast array of natural products and pharmaceuticals, exhibiting diverse biological activities. nih.gov Therefore, the development of synthetic routes starting from readily available chiral pyrrolidines like this compound is of significant interest.
For instance, the pyrrolidine core of this molecule can be elaborated and transformed into more complex heterocyclic systems. The carboxylic acid and the benzyl-protected nitrogen provide handles for a variety of chemical modifications. The benzyl group can be removed under hydrogenolysis conditions to liberate the secondary amine, which can then be further functionalized.
While specific examples of total syntheses commencing directly from this compound are not extensively documented in readily available literature, the use of similar chiral pyrrolidine derivatives is widespread. These syntheses often involve the initial modification of the pyrrolidine ring, followed by a series of transformations to construct the target molecule. The stereochemical information embedded in the starting pyrrolidine is transferred throughout the synthetic sequence, ultimately defining the stereochemistry of the final product. The synthesis of novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides as dual serotonin (B10506) and noradrenaline monoamine reuptake inhibitors highlights the utility of this scaffold in medicinal chemistry. nih.gov
Advanced Spectroscopic and Chiroptical Characterization Methodologies for Benzyl S Pyrrolidine 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For a chiral molecule like Benzyl (B1604629) (S)-pyrrolidine-3-carboxylate, NMR is used not only to confirm its covalent framework but also to assess its enantiomeric purity.
One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments for Complete Structural Elucidation
The complete assignment of proton (¹H) and carbon (¹³C) signals for Benzyl (S)-pyrrolidine-3-carboxylate is achieved through a combination of 1D and 2D NMR experiments.
¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum provides information on the chemical environment, multiplicity (spin-spin coupling), and integration of each unique proton. The ¹³C NMR spectrum reveals the number of unique carbon environments. Based on analogous structures, the expected chemical shifts can be predicted. For instance, the protons of the benzyl group's aromatic ring typically appear in the 7.3-7.4 ppm range, while the benzylic methylene (B1212753) (CH₂) protons show a characteristic singlet around 5.2 ppm. The pyrrolidine (B122466) ring protons are found in the aliphatic region, generally between 2.0 and 3.5 ppm.
2D NMR Spectroscopy: To unambiguously assign these signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for mapping the spin systems within the pyrrolidine ring, establishing the connectivity from H-2 to H-3, H-3 to H-4, and H-4 to H-5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is invaluable for connecting different fragments of the molecule. For example, HMBC can show a correlation from the benzylic CH₂ protons to the ester carbonyl carbon and the aromatic C1 carbon, confirming the ester linkage.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃
| Position | Atom | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| 2 | CH₂ | ~3.2 - 3.4 | m | ~52.0 |
| 3 | CH | ~3.1 - 3.3 | m | ~42.5 |
| 4 | CH₂ | ~2.1 - 2.3 | m | ~28.5 |
| 5 | CH₂ | ~3.1 - 3.3 | m | ~46.0 |
| Ester C=O | C | - | - | ~173.0 |
| Benzyl CH₂ | CH₂ | ~5.15 | s | ~66.5 |
| Benzyl C1' | C | - | - | ~136.0 |
| Benzyl C2'/C6' | CH | ~7.35 | m | ~128.5 |
| Benzyl C3'/C5' | CH | ~7.38 | m | ~128.3 |
| Benzyl C4' | CH | ~7.32 | m | ~128.0 |
Application of Chiral NMR Shift Reagents and Auxiliaries for Enantiomeric Excess Determination
Determining the enantiomeric excess (e.e.) is critical for chiral compounds. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this analysis. Chiral Shift Reagents (CSRs), often lanthanide-based complexes, or Chiral Solvating Agents (CSAs) can be added to the NMR sample. These agents form transient diastereomeric complexes with the enantiomers of the analyte. Since diastereomers have different physical properties, their NMR signals are non-equivalent. This results in the separation of signals for the (S) and (R) enantiomers in the ¹H NMR spectrum. The integration of these separated signals allows for the direct quantification of the enantiomeric excess. For this compound, protons close to the chiral center, such as the H-3 proton, are most likely to show the largest chemical shift difference (Δδ) upon addition of a CSR.
Vibrational Spectroscopy Applications (Infrared and Raman)
Identification of Key Functional Groups and Molecular Fingerprints
The IR and Raman spectra of this compound exhibit characteristic bands that confirm the presence of its key functional groups.
Carbonyl Group (C=O): A strong, sharp absorption band in the IR spectrum, typically around 1735 cm⁻¹, is indicative of the ester carbonyl stretch.
Aromatic Ring: C-H stretching vibrations of the benzyl group's aromatic ring appear above 3000 cm⁻¹. C=C stretching vibrations within the ring produce a series of bands in the 1600-1450 cm⁻¹ region.
Aliphatic Groups: The C-H stretching vibrations of the CH₂ groups in the pyrrolidine and benzyl moieties are observed in the 2850-2960 cm⁻¹ range.
C-O and C-N Bonds: The C-O stretching of the ester and the C-N stretching of the secondary amine in the pyrrolidine ring contribute to the complex fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹.
The combination of these bands provides a unique molecular fingerprint, allowing for the identification of the compound and verification of its structural integrity.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3030 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Ester C=O | Stretch | ~1735 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| Aliphatic CH₂ | Bend (Scissoring) | ~1450 | Medium |
| Ester C-O | Stretch | 1150 - 1250 | Strong |
| Pyrrolidine C-N | Stretch | 1100 - 1200 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (C₁₂H₁₅NO₂), the calculated monoisotopic mass is 205.1103 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 206.1176. An experimental measurement that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) provides further structural confirmation by analyzing the fragmentation patterns of a selected precursor ion, such as the protonated molecule [M+H]⁺. In a CID (Collision-Induced Dissociation) experiment, the precursor ion is fragmented, and the resulting product ions are analyzed. The fragmentation of this compound is expected to follow pathways characteristic of benzyl esters and N-heterocyclic compounds.
A primary and highly characteristic fragmentation pathway involves the formation of the tropylium (B1234903) ion. The cleavage of the benzyl C-O bond results in a highly stable C₇H₇⁺ cation at m/z 91, which is often the base peak in the spectrum. Another significant fragmentation would be the loss of the entire benzyl alcohol moiety (108 Da) to yield an ion corresponding to the protonated pyrrolidine-3-carboxylic acid fragment. Further fragmentation of the pyrrolidine ring can also occur. Analysis of these fragmentation pathways provides a detailed map of the molecule's structure, confirming the connectivity of the pyrrolidine ring, the carboxylate, and the benzyl group.
Table 3: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 206.12)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 206.12 | 91.05 | 115.07 (C₅H₉NO₂) | Tropylium ion (C₇H₇⁺) |
| 206.12 | 116.07 | 90.05 (C₇H₆) | Protonated pyrrolidine-3-carboxylic acid |
| 206.12 | 70.06 | 136.06 (C₈H₈O₂) | Protonated pyrroline |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. This technique is particularly valuable for assigning the absolute configuration and analyzing the solution-state conformation of molecules like this compound. The CD spectrum provides a unique fingerprint for a specific enantiomer, with its mirror image enantiomer producing an opposite, mirror-image spectrum. chiralabsxl.com
The spectrum arises from electronic transitions within chromophores that are either intrinsically chiral or become chirally perturbed by their molecular environment. In this compound, the key chromophores are the benzyl ester group and the carbonyl group of the carboxylate. The rigid, cyclic nature of the pyrrolidine ring, a feature it shares with the amino acid proline, significantly restricts its conformational freedom, leading to more defined and interpretable CD spectra. nih.gov The spatial arrangement of the chromophores relative to the stereocenter at the C3 position dictates the sign and intensity of the observed Cotton effects (the characteristic peaks in a CD spectrum). For complex molecules, assigning the absolute configuration often involves comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations. nih.gov
Interpretation of CD Spectra in Relation to Pyrrolidine Stereochemistry
The stereochemistry of the pyrrolidine ring is the dominant factor in determining the appearance of the CD spectrum. The (S)-configuration at the C3 position of this compound forces the benzyl carboxylate group into a specific spatial orientation. This fixed orientation creates a chiral environment that results in a characteristic CD signal.
Studies on analogous chiral pyrrolidine and proline derivatives have shown that the sign of the Cotton effect associated with the n→π* electronic transition of the carbonyl group is directly correlated to the absolute configuration of the stereocenter. acs.orgrsc.org For instance, research on fulleroproline derivatives, which contain a proline ring fused to a fullerene, demonstrated a distinct CD maximum that is diagnostic for the absolute configuration of the α-carbon atom. acs.orgosti.gov While a specific spectrum for the title compound is not publicly available, it is expected that the (S)-enantiomer would exhibit a specific set of positive or negative Cotton effects at particular wavelengths. The (R)-enantiomer would, by definition, show a spectrum of equal magnitude but opposite sign. chiralabsxl.com This relationship allows for unambiguous assignment of the absolute configuration by comparing the measured spectrum to that of a known standard or to theoretical calculations.
Table 1: Expected Correlational Data from CD Spectroscopy
| Parameter | Description | Expected Observation for (S)-Enantiomer |
|---|---|---|
| Cotton Effect Sign | The positive (+) or negative (-) sign of the CD peak associated with the carboxylate chromophore's n→π* transition. | A specific, reproducible sign (e.g., positive or negative) that is characteristic of the (S)-configuration. |
| Wavelength (λmax) | The wavelength at which the maximum CD absorption occurs. | A characteristic wavelength, typically in the far-UV region (around 210-240 nm) for the carboxylate group. |
| Molar Ellipticity [θ] | A quantitative measure of the CD signal's intensity, normalized for concentration and path length. | A specific value that reflects the molecule's conformation and the rigidity of the chiral center. |
Optical Rotation Measurements for Stereochemical Purity and Enantiomeric Excess Assessment
Optical rotation is a fundamental chiroptical property of chiral substances, measuring the angle to which a plane of polarized light is rotated when passed through a sample. For this compound, this measurement provides a rapid and essential tool for confirming its stereochemical identity and quantifying its purity. The direction (dextrorotatory, +, or levorotatory, -) and magnitude of the rotation are characteristic of the molecule's structure, concentration, solvent, and temperature.
The specific rotation, [α], is a standardized value used for comparison. While the specific rotation for this compound is not widely published, the parent compound, (S)-(+)-Pyrrolidine-3-carboxylic acid, is known to be dextrorotatory, with a specific rotation of [α]/D +20.0±2.0° (c = 2 in H₂O). Esterification with a benzyl group will alter the magnitude of this value, but the principle remains the same.
A key application of optical rotation is the determination of enantiomeric excess (ee), which measures the purity of one enantiomer in a mixture. By comparing the observed specific rotation of a sample ([α]obs) to the specific rotation of the pure enantiomer ([α]max), the enantiomeric excess can be calculated using the following formula:
ee (%) = ( [α]obs / [α]max ) × 100
This calculation is critical in asymmetric synthesis to assess the effectiveness of a stereoselective reaction. An enantiomerically pure sample will exhibit the maximum specific rotation, while a racemic mixture (50:50 of both enantiomers) will have an optical rotation of zero.
Table 2: Illustrative Calculation of Enantiomeric Excess
| Sample | Observed Specific Rotation ([α]obs) | Specific Rotation of Pure (S)-Enantiomer ([α]max) | Calculated Enantiomeric Excess (ee) |
|---|---|---|---|
| A | +19.0° | +20.0° (Hypothetical value for ester) | 95% |
| B | +15.0° | +20.0° (Hypothetical value for ester) | 75% |
| C | 0° | +20.0° (Hypothetical value for ester) | 0% (Racemic) |
| D | -10.0° | +20.0° (Hypothetical value for ester) | 50% (Excess of (R)-enantiomer) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (where applicable for crystalline derivatives)
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgspringernature.com This technique is applicable if this compound or a suitable derivative can be grown into a high-quality single crystal. The analysis involves irradiating the crystal with X-rays and measuring the diffraction pattern produced by the electron clouds of the constituent atoms. This pattern is then used to compute a three-dimensional electron density map, from which the precise position of every atom in the crystal lattice can be determined. thieme-connect.de
This method provides unambiguous confirmation of the (S)-stereochemistry at the C3 position by directly visualizing the spatial arrangement of the atoms. Furthermore, it reveals detailed conformational information, such as the pucker of the pyrrolidine ring and the orientation of the benzyl ester substituent in the solid state.
A critical component of absolute configuration determination for light-atom molecules is the measurement of anomalous dispersion effects. researchgate.net The data analysis yields a value known as the Flack parameter. A Flack parameter close to zero for a given stereochemical model confirms that the model is the correct absolute structure, while a value close to one indicates that the inverted structure is correct. researchgate.net The definitive nature of this technique is such that it is often used to correct stereochemical assignments made by other methods. nii.ac.jp
Table 3: Typical Data Obtained from X-ray Crystallographic Analysis
| Parameter | Description | Example Value for a Pyrrolidine Derivative |
|---|---|---|
| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁ |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.9 Å, b = 14.1 Å, c = 7.8 Å, β = 98.5° |
| Flack Parameter | A parameter used to confirm the absolute configuration. A value near 0 indicates the correct assignment. | 0.02 (4) |
| Key Torsional Angles | Angles that define the conformation of the molecule, such as the pyrrolidine ring pucker. | C1-N-C2-C3 = -25.3° |
Computational and Theoretical Investigations on Benzyl S Pyrrolidine 3 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Conformational Preferences
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from solvent or matrix effects. These methods solve approximations of the Schrödinger equation to determine electronic structure and energy.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and to explore different spatial orientations (conformers).
For Benzyl (B1604629) (S)-pyrrolidine-3-carboxylate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. beilstein-journals.orgpnrjournal.com The pyrrolidine (B122466) ring is known for its non-planar, puckered conformations, typically described as "envelope" or "twisted" forms. researchgate.net DFT calculations can quantify the energy differences between these conformers, revealing the most probable shapes the molecule will adopt. The orientation of the benzyl carboxylate substituent relative to the pyrrolidine ring is also a critical factor.
Key findings from such studies typically include optimized bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the precise puckering of the five-membered ring and the rotational barrier around the C-N and C-O bonds of the ester group. The relative energies of different conformers indicate their population at thermal equilibrium.
Table 1: Illustrative DFT-Calculated Structural Parameters for the Lowest Energy Conformer of Benzyl (S)-pyrrolidine-3-carboxylate This table presents hypothetical data representative of typical DFT (B3LYP/6-311++G(d,p)) outputs for this class of molecule.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O (ester) | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | N-C (ring) | 1.47 Å |
| Bond Angle | O=C-O | 124.5° |
| Dihedral Angle | C-N-C-C (ring pucker) | -25.8° |
| Relative Energy | Conformer 1 (Twist) | 0.00 kcal/mol |
| Relative Energy | Conformer 2 (Envelope) | 1.25 kcal/mol |
While DFT is highly effective, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy, albeit at a greater computational expense. These methods are used to refine the energies of conformers identified by DFT and to perform detailed analyses of molecular orbitals.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.govmdpi.com For this compound, the HOMO is typically localized on the electron-rich benzyl ring, while the LUMO is often associated with the carbonyl group of the ester. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic stability; a smaller gap suggests higher reactivity. mdpi.com
Molecular Dynamics (MD) Simulations of this compound in Various Solvent Environments
While quantum calculations often model molecules in the gas phase (in a vacuum), Molecular Dynamics (MD) simulations are used to study molecular behavior in a more realistic condensed-phase environment, such as in a solvent like water or ethanol (B145695). mdpi.comacs.org MD simulations model the movements of atoms over time by applying classical mechanics. mdpi.com
For this compound, MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation affects its conformational preferences. monash.edunih.gov For example, in an aqueous environment, water molecules would form hydrogen bonds with the ester's carbonyl oxygen and the secondary amine of the pyrrolidine ring (if protonated). These interactions can stabilize certain conformers over others that might be preferred in the gas phase. MD simulations provide a dynamic picture of these interactions, tracking changes over nanoseconds or longer. monash.edu
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for structure verification. DFT and other quantum methods can calculate parameters related to various spectroscopic techniques.
For this compound, one could compute:
Vibrational Frequencies: These correspond to the peaks in an infrared (IR) spectrum. Calculations can help assign specific peaks to the stretching or bending of particular bonds, such as the characteristic C=O stretch of the ester. researchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com Comparing the calculated spectrum with the experimental one is a powerful method for confirming the structure and stereochemistry of the molecule.
Discrepancies between calculated and experimental values are common but systematic, and scaling factors are often applied to improve the correlation. Good agreement validates the computed geometry and electronic structure. researchgate.net
Table 2: Illustrative Comparison of Calculated vs. Experimental Spectroscopic Data This table presents hypothetical data to show the typical correlation between computed and measured values.
| Spectroscopic Parameter | Calculated Value | Experimental Value | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 1755 cm⁻¹ | 1735 cm⁻¹ | C=O Stretch (Ester) |
| ¹H NMR Shift (ppm) | 5.18 ppm | 5.12 ppm | -CH₂- (Benzyl) |
| ¹³C NMR Shift (ppm) | 173.5 ppm | 172.1 ppm | C=O (Ester) |
| ¹³C NMR Shift (ppm) | 66.8 ppm | 66.2 ppm | -CH₂- (Benzyl) |
Theoretical Studies of Reaction Mechanisms Involving this compound Transformations
Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. They allow for the study of transient species like transition states, which are often impossible to observe experimentally.
When this compound undergoes a transformation, such as hydrolysis of the ester or a reaction at the nitrogen atom, computational chemists can model the entire reaction coordinate. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction pathway—can be located and characterized.
DFT calculations are used to find the geometry of the TS and confirm it by a frequency calculation (a true TS has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate). beilstein-journals.org The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). A lower activation energy implies a faster reaction rate. Such calculations can explain the selectivity of reactions and predict how changes to the molecule's structure would affect its reactivity. beilstein-journals.org
Conformational Analysis and Exploration of Potential Energy Surfaces for Pyrrolidine-3-carboxylate Systems
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the central pyrrolidine ring's flexibility and the orientation of its substituents are of primary interest.
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations to relieve ring strain. These conformations are typically described as "envelope" (where one atom is out of the plane of the other four) or "twist" (where two atoms are on opposite sides of the plane formed by the other three). The specific pucker of the ring in this compound will be influenced by the stereochemistry at the C3 position and the steric and electronic nature of the benzyl carboxylate group. mdpi.com The introduction of a substituent at the 3-position can significantly influence the conformational preferences of the pyrrolidine ring. mdpi.com
A potential energy surface (PES) is a conceptual and mathematical tool used to visualize the relationship between the energy of a molecule and its geometry. libretexts.org By mapping the potential energy for all possible atomic arrangements, a PES can reveal the most stable conformations (local and global minima), the transition states between them (saddle points), and the energy barriers for conformational changes. libretexts.org For this compound, a detailed exploration of its PES would involve systematically varying key dihedral angles, such as those associated with the rotation of the benzyl group and the puckering of the pyrrolidine ring, and calculating the corresponding energy at each point.
Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to perform these calculations. A systematic conformational search could identify several low-energy structures, providing a picture of the molecule's conformational landscape. The results of such an analysis are often presented as a table of low-energy conformers and their relative energies.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Pyrrolidine Pucker | Dihedral Angle (C2-C3-C=O-O) | Relative Energy (kcal/mol) |
| 1 | C4-endo (Envelope) | 175° | 0.00 |
| 2 | C2-exo (Envelope) | -60° | 1.25 |
| 3 | C3-endo/C4-exo (Twist) | 150° | 2.10 |
| 4 | C1-exo (Envelope) | 180° | 3.50 |
This table is a hypothetical representation of data that could be generated from a computational conformational analysis.
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives
Chemoinformatics applies computational and informational techniques to a broad range of chemical problems. A significant area within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).
For derivatives of this compound, a QSAR study could be instrumental in designing new molecules with enhanced biological activity, for instance, as enzyme inhibitors. silae.itnih.gov The process begins with a dataset of pyrrolidine derivatives where their biological activities have been experimentally determined. silae.it For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Related to the 3D structure of the molecule.
Electronic descriptors: Quantifying features like charge distribution and dipole moment.
Hydrophobic descriptors: Related to the molecule's lipophilicity.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity. A robust QSAR model should not only fit the training data well but also have good predictive power for new, untested compounds. silae.itnih.gov
For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. silae.it In CoMFA, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated and used as descriptors. The resulting model can be visualized as contour maps, highlighting regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov
Table 2: Example of a QSAR Data Table for Pyrrolidine-3-carboxylate Derivatives
| Compound ID | Substituent (R) | LogP (Descriptor) | Molecular Weight (Descriptor) | pIC50 (Activity) | Predicted pIC50 |
| BPC-01 | H | 2.1 | 205.25 | 5.8 | 5.7 |
| BPC-02 | 4-Cl | 2.8 | 239.70 | 6.5 | 6.6 |
| BPC-03 | 4-Me | 2.6 | 219.28 | 6.2 | 6.1 |
| BPC-04 | 4-NO2 | 1.9 | 250.25 | 7.1 | 7.0 |
This table represents a simplified, hypothetical dataset that would be used to build a QSAR model. LogP is a measure of lipophilicity, and pIC50 is a measure of inhibitory activity.
Such computational and theoretical approaches provide a framework for understanding the behavior of this compound at a molecular level and for rationally designing new derivatives with desired properties.
Applications of Benzyl S Pyrrolidine 3 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis
Role as a Precursor for Chiral Ligands and Organocatalysts in Asymmetric Synthesis
The inherent chirality and functional handles of Benzyl (B1604629) (S)-pyrrolidine-3-carboxylate make it an excellent starting material for the synthesis of novel chiral ligands and organocatalysts. These catalysts are instrumental in achieving high levels of stereocontrol in a variety of chemical transformations.
Development of Pyrrolidine-3-carboxylate-Derived Ligands for Metal-Catalyzed Asymmetric Reactions
While specific examples detailing the synthesis of chiral phosphine (B1218219) ligands directly from Benzyl (S)-pyrrolidine-3-carboxylate are not extensively documented in publicly available research, the broader class of chiral pyrrolidine (B122466) scaffolds is a cornerstone in the design of privileged ligands for asymmetric metal catalysis. The secondary amine of the pyrrolidine ring can be readily functionalized with phosphine-containing moieties to create P,N-ligands. These ligands are known to form stable and catalytically active complexes with various transition metals, including palladium, rhodium, and iridium.
The general synthetic strategy would involve the N-alkylation or N-acylation of the pyrrolidine nitrogen with a suitable phosphine-containing electrophile. The resulting ligand could then be employed in a range of metal-catalyzed asymmetric reactions.
Table 1: Potential Metal-Catalyzed Asymmetric Reactions Utilizing Pyrrolidine-Derived P,N-Ligands
| Asymmetric Reaction | Metal Catalyst | Potential Substrates | Expected Outcome |
|---|---|---|---|
| Allylic Alkylation | Palladium | Allylic acetates, carbonates | Enantioenriched allylated products |
| Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | Chiral alkanes, alcohols |
It is important to note that the stereochemical outcome of these reactions is highly dependent on the specific structure of the ligand and the reaction conditions. The (S)-configuration of the pyrrolidine-3-carboxylate backbone would play a crucial role in inducing facial selectivity in the catalytic cycle.
Utilization in Organocatalysis for Enantioselective Bond Formations
The pyrrolidine motif is a privileged scaffold in organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide array of enantioselective transformations. nih.govnih.govresearchgate.net this compound serves as a valuable precursor for the synthesis of more elaborate organocatalysts. The secondary amine is key to the catalytic cycle, typically involving the formation of a transient enamine or iminium ion intermediate with the substrate.
New pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The development of novel organocatalysts derived from pyrrolidine scaffolds continues to be an active area of research. mdpi.com
Table 2: Enantioselective Reactions Catalyzed by Pyrrolidine-Derived Organocatalysts
| Reaction Type | Catalyst Activation | Key Intermediate | Typical Substrates |
|---|---|---|---|
| Michael Addition | Enamine | Enamine | Aldehydes, ketones, nitroolefins, enones beilstein-journals.org |
| Aldol (B89426) Reaction | Enamine | Enamine | Aldehydes, ketones nih.gov |
| Mannich Reaction | Enamine | Enamine | Aldehydes, imines |
The benzyl ester group in this compound can be maintained or modified to tune the steric and electronic properties of the resulting organocatalyst, thereby influencing its reactivity and selectivity.
Key Intermediate in the Stereoselective Synthesis of Complex Bioactive Scaffolds
The stereochemically defined pyrrolidine ring of this compound is a valuable structural motif found in numerous biologically active compounds. Its use as a chiral building block allows for the efficient and stereocontrolled synthesis of complex molecular architectures.
Incorporation into Non-Natural Amino Acid Analogs and Peptidomimetic Structures
(S)-Pyrrolidine-3-carboxylic acid, the debenzylated form of the title compound, is a β-amino acid analog of proline. nih.gov The incorporation of such non-canonical amino acids into peptide sequences is a powerful strategy for developing peptidomimetics with enhanced proteolytic stability, improved pharmacokinetic properties, and constrained conformations. acs.org The synthesis of oligomers of (3R)-carboxy pyrrolidine (a beta-proline analogue) has been reported, and these oligomers were found to possess a rigid secondary structure. nih.gov
The synthesis of functionalized proline derivatives is an active area of research, with methods being developed for the diastereoselective synthesis of highly functionalized proline derivatives. mdpi.com These derivatives can serve as building blocks for complex peptides and peptidomimetics.
Construction of Azacyclic Frameworks with Defined Stereochemistry
This compound is an ideal starting material for the stereoselective synthesis of more complex azacyclic frameworks. The pyrrolidine ring can be further functionalized at various positions to introduce additional stereocenters and functional groups.
Stereoselective methods for the synthesis of pyrrolidine-containing drugs and their precursors often start from chiral pyrrolidine derivatives. mdpi.com Palladium-catalyzed C(sp³)–H arylation has been used for the regio- and stereoselective functionalization of pyrrolidines at the C(4) position, leading to the synthesis of cis-3,4-disubstituted pyrrolidines. acs.org Such methodologies allow for the elaboration of the simple pyrrolidine core into intricate molecular architectures with high precision. The synthesis of new (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved utilizing a C(sp³)–H activation strategy. nih.gov
Development of Chiral Scaffolds for Material Science Applications
The application of chiral building blocks in material science is a rapidly growing field, with a focus on creating materials with unique optical, electronic, and recognition properties. While specific examples of materials derived directly from this compound are not widely reported, the inherent chirality and functionality of the pyrrolidine-3-carboxylate scaffold make it a promising candidate for such applications.
The development of chiral polymers derived from diols and dicarboxylic acids is an area of active research. mdpi.com The incorporation of chiral monomers, such as those that could be derived from this compound, into polymer backbones can lead to the formation of helical polymers with chiroptical properties. These materials could find applications in chiral chromatography, asymmetric catalysis, and as sensors.
The synthesis of biodegradable polymers derived from diols and dicarboxylic acids has been reviewed, highlighting the potential for creating functional materials from bio-based resources. mdpi.com The chirality within these polymers is a key parameter for modulating their properties.
Preparation of Chiral Monomers for Stereoregular Polymerization
The precise control over the stereochemistry of a polymer backbone, known as stereoregularity, is crucial in determining its physical and chemical properties. Chiral monomers derived from readily available chiral synthons, such as this compound, serve as fundamental units for the synthesis of stereoregular polymers. While direct polymerization of this compound is not commonly reported, its functional groups offer versatile handles for its conversion into polymerizable derivatives.
One conceptual approach involves the transformation of the carboxylate and secondary amine functionalities into polymerizable groups. For instance, the carboxylic acid can be converted into an acrylate (B77674) or methacrylate (B99206) moiety, while the nitrogen atom can be protected or functionalized. The resulting chiral monomer can then be subjected to polymerization techniques, such as radical or ring-opening polymerization, to yield polymers with a stereoregular arrangement of the pyrrolidine side chains. The inherent chirality of the monomer units guides the stereochemistry of the polymerization process, leading to polymers with predictable helical structures or other forms of long-range chiral order.
Although specific examples detailing the polymerization of monomers directly synthesized from this compound are not extensively documented in readily available literature, the principles of chiral monomer synthesis are well-established. The general strategy involves the modification of a chiral building block to introduce a polymerizable functional group, followed by a controlled polymerization process to achieve stereoregularity.
Design of Advanced Functional Materials Incorporating Pyrrolidine Chirality
The incorporation of chiral pyrrolidine units, derived from precursors like this compound, into the structure of materials can impart unique functional properties. These properties arise from the specific three-dimensional arrangement of the chiral centers, which can influence everything from the material's interaction with polarized light to its catalytic activity.
One area of interest is the development of chiral stationary phases for chromatography. By immobilizing chiral pyrrolidine derivatives onto a solid support, such as silica (B1680970) gel, it is possible to create materials that can effectively separate enantiomers. The stereospecific interactions between the chiral stationary phase and the enantiomers of a racemic mixture allow for their differential retention and, consequently, their separation.
Furthermore, the pyrrolidine scaffold is a key component in many organocatalysts. The development of polymer-supported or hybrid material-based chiral pyrrolidine catalysts offers advantages in terms of catalyst recovery and reuse. For example, a chiral pyrrolidine monomer can be grafted onto a polymer support, resulting in a heterogeneous catalyst that can be easily separated from the reaction mixture by filtration. This approach has been successfully applied in asymmetric Michael additions, demonstrating the potential for creating recyclable and efficient catalytic materials.
The design of these functional materials often involves the synthesis of a silylated precursor of the chiral pyrrolidine unit, which can then be integrated into a siliceous framework through a sol-gel process. This method allows for a homogeneous distribution of the chiral moieties within the material's architecture, leading to stable and active asymmetric sites.
Design and Chemical Synthesis of Advanced Intermediates for Receptor Ligands and Enzyme Modulators
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a valuable starting material for the synthesis of advanced intermediates used in the development of receptor ligands and enzyme modulators. Its pre-defined stereochemistry is crucial for achieving the desired biological activity and selectivity, as interactions with biological targets are often highly stereospecific.
Chemical Synthesis Pathways and Structural Design Principles:
The synthesis of complex drug candidates often involves the functionalization of the pyrrolidine ring at various positions. The carboxylate group at the 3-position and the nitrogen atom of this compound are key sites for chemical modification.
Structural Design Principles often focus on introducing substituents that can engage in specific interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions. The (S)-configuration of the starting material ensures that these substituents are oriented in a precise three-dimensional arrangement, which is critical for optimal binding to the active site of a receptor or enzyme.
Synthesis Pathways frequently begin with the protection of the pyrrolidine nitrogen, often with a Boc (tert-butoxycarbonyl) group, to allow for selective reactions at other positions. The benzyl ester of the carboxylate can be hydrolyzed or converted to other functional groups. For instance, reduction of the ester can yield a hydroxymethyl group, which can be further modified.
A common strategy in the design of receptor ligands is the introduction of aromatic or heteroaromatic moieties to the pyrrolidine scaffold. This can be achieved through various coupling reactions. For example, the synthesis of antagonists for ionotropic glutamate (B1630785) receptors (iGluRs) has involved the stereoselective synthesis of substituted proline analogs. While not starting directly from this compound in all documented cases, the synthetic strategies employed are applicable. These can include C-H activation methodologies to introduce aryl groups onto the pyrrolidine ring, providing a highly efficient and enantioselective route to novel analogs.
The following table outlines a generalized synthetic approach for the diversification of the this compound scaffold for medicinal chemistry applications:
| Step | Reaction | Reagents and Conditions | Resulting Intermediate |
| 1 | N-Protection | (Boc)₂O, base (e.g., Et₃N), solvent (e.g., DCM) | N-Boc-Benzyl (S)-pyrrolidine-3-carboxylate |
| 2 | Ester Modification (e.g., Reduction) | Reducing agent (e.g., LiAlH₄), solvent (e.g., THF) | (S)-1-Boc-3-(hydroxymethyl)pyrrolidine |
| 3 | Functionalization of C-3 | Oxidation, coupling reactions, etc. | Diversified C-3 substituted pyrrolidines |
| 4 | N-Deprotection | Acid (e.g., TFA), solvent (e.g., DCM) | Free amine for further functionalization |
| 5 | N-Alkylation/Arylation | Alkyl/Aryl halide, base | N-substituted pyrrolidine derivatives |
This modular approach allows for the systematic exploration of the chemical space around the pyrrolidine core, leading to the identification of potent and selective receptor ligands and enzyme modulators. The chirality of the starting material is preserved throughout these synthetic sequences, ensuring the final products possess the desired stereochemistry for biological activity.
Advanced Analytical Methodologies for Quality Control and Reaction Monitoring of Benzyl S Pyrrolidine 3 Carboxylate
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are central to the analysis of Benzyl (B1604629) (S)-pyrrolidine-3-carboxylate, providing robust solutions for separating the target compound from impurities and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like Benzyl (S)-pyrrolidine-3-carboxylate. The direct separation of enantiomers is most effectively achieved using Chiral Stationary Phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability and excellent enantiorecognition capabilities. nih.gov
For pyrrolidine (B122466) derivatives, CSPs like Chiralcel® OD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated high efficiency. nih.govrsc.org The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Mobile phases typically consist of a mixture of a non-polar solvent, such as n-hexane, and an alcohol modifier like ethanol (B145695) or isopropanol. researchgate.netmdpi.com The addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can improve peak shape and resolution by controlling the ionization state of the analyte. researchgate.net Enantiomeric excess is determined by integrating the peak areas of the two enantiomers. nih.gov
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives and Trace Impurity Analysis
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and the presence of a polar secondary amine group. sigmaaldrich.com Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. research-solution.comgcms.cz This process modifies the functional groups responsible for the compound's low volatility. gcms.cz
A common two-step derivatization strategy for amino acid esters involves:
Alkylation/Esterification: The secondary amine can be alkylated. More commonly for related amino acids, any free carboxyl groups are esterified, though in this case, the carboxyl group is already esterified with a benzyl group. colostate.edu
Acylation: The secondary amine is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride to form a volatile N-acyl derivative.
Once derivatized, the compound can be analyzed using a GC system, often coupled with a mass spectrometer (GC-MS) for definitive identification of trace impurities. nih.gov Chiral GC columns, such as those coated with cyclodextrin (B1172386) derivatives (e.g., CHIRALDEX® G-TA), can be used to separate the enantiomers of the derivatized compound, providing an alternative method for determining enantiomeric purity.
| Reagent | Target Functional Group | Derivative Formed |
|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Secondary Amine (-NH) | N-Trifluoroacetyl |
| Acetic Anhydride | Secondary Amine (-NH) | N-Acetyl |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine (-NH) | N-Trimethylsilyl (TMS) |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Initial Screening
Thin-Layer Chromatography (TLC) is an invaluable technique for the rapid, qualitative monitoring of chemical reactions, such as the synthesis of this compound. longdom.org Its simplicity, speed, and low cost make it ideal for initial screening and for tracking the consumption of reactants and the formation of the product. longdom.orglookchem.com
In a typical application, small aliquots of the reaction mixture are spotted onto a TLC plate (e.g., silica gel 60 F254) at various time points. The plate is then developed in a suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. The ratio of these solvents is optimized to achieve good separation between the starting materials, intermediates, and the final product. Components are visualized under UV light (the benzyl group is UV-active) or by staining with a chemical reagent such as iodine vapor or potassium permanganate. cdnsciencepub.com The progress of the reaction is assessed by observing the disappearance of the starting material spots and the appearance and intensification of the product spot, identified by its unique retention factor (Rf) value. nih.gov
| Compound | Function | Hypothetical Rf Value* |
|---|---|---|
| Starting Material A | Reactant | 0.70 |
| Starting Material B | Reactant | 0.25 |
| This compound | Product | 0.50 |
*Rf values are dependent on the specific stationary and mobile phases used.
Capillary Electrophoresis (CE) for High-Resolution Enantiomeric Separation
Capillary Electrophoresis (CE) offers an alternative, high-efficiency method for chiral separations, often requiring minimal sample and solvent consumption compared to HPLC. nih.govnih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE). mdpi.comusp.org The enantiomers of this compound, being charged under appropriate pH conditions, will migrate differently through the capillary due to their varying interactions with the chiral selector. researchgate.net
Commonly used chiral selectors for amino acid derivatives include cyclodextrins (e.g., β-cyclodextrin and its derivatives), macrocyclic antibiotics (like vancomycin), and chiral surfactants. mdpi.comnih.gov The separation is based on the differential stability of the diastereomeric complexes formed between each enantiomer and the selector. nih.gov Method optimization involves adjusting parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, applied voltage, and capillary temperature to achieve baseline resolution. usp.org The high resolving power of CE makes it particularly suitable for accurately determining high enantiomeric purities. nih.gov
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 50 cm length) |
| Background Electrolyte (BGE) | Phosphate or Borate buffer |
| Chiral Selector | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Applied Voltage | 15-25 kV |
| Detection | UV at 214 nm or 254 nm |
| Temperature | 20-30 °C |
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis if applicable chromophore)
The structure of this compound contains a benzyl group, which possesses a benzene (B151609) ring that acts as a chromophore, absorbing ultraviolet (UV) radiation. This property allows for the quantitative determination of the compound using UV-Vis spectrophotometry. The benzyl group typically exhibits characteristic absorption maxima in the UV region, around 258-268 nm. cdnsciencepub.com
For quantitative analysis, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte in the solution. By measuring the absorbance of an unknown sample solution, its concentration can be determined by interpolation from the calibration curve. This method is simple, rapid, and cost-effective for routine quantification in quality control, provided that no other components in the sample matrix absorb significantly at the chosen analytical wavelength. nih.govnih.gov Derivative spectrophotometry can sometimes be used to resolve the analyte's spectrum from that of interfering substances. researchgate.netekb.eg
| Chromophore | Typical λmax (in Ethanol) | Application |
|---|---|---|
| Benzyl Group (C₆H₅CH₂-) | ~258 nm, ~264 nm, ~268 nm (fine structure) | Quantitative analysis via Beer-Lambert Law |
Potentiometric and Conductometric Titrations for Purity and Acid/Base Characterization
Titrimetric methods can be employed for the purity assessment and acid-base characterization of this compound.
Potentiometric Titration: This technique can be used to determine the purity of the compound by titrating its basic functional group. The secondary amine within the pyrrolidine ring is basic and will react with a strong acid, such as hydrochloric acid (HCl). wordpress.com The titration is monitored by measuring the potential (or pH) of the solution as a function of the volume of titrant added. youtube.com The equivalence point, where the moles of acid added are equal to the moles of the basic analyte, is identified by a sharp change in potential. The purity of the sample can be calculated from the volume of titrant consumed. This method provides an absolute measure of the content of the basic substance. libretexts.org
Conductometric Titration: This method involves monitoring the electrical conductivity of the solution during the titration. nih.gov When titrating the basic amine of this compound with a strong acid like HCl, the initial conductivity is due to the analyte. As the titrant is added, the basic amine is converted into its salt, and the highly mobile H+ ions from the acid are replaced by the less mobile protonated amine cations, causing a change in the slope of the conductivity curve. After the equivalence point, the conductivity rises sharply due to the excess of highly mobile H+ ions from the strong acid titrant. The equivalence point is determined graphically by the intersection of the two lines. This technique is particularly useful for titrations in colored or turbid solutions.
| Method | Principle | Analyte Group | Titrant | Information Obtained |
|---|---|---|---|---|
| Potentiometric Titration | Monitoring potential (pH) change | Secondary Amine (basic) | Standard Strong Acid (e.g., HCl) | Purity (Assay), pKb |
| Conductometric Titration | Monitoring conductivity change | Secondary Amine (basic) | Standard Strong Acid (e.g., HCl) | Purity (Assay) |
In-Process Analytical Technology (PAT) for Real-Time Monitoring and Optimization of this compound Synthesis
Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). In the synthesis of this compound, a key chiral building block, PAT enables real-time monitoring and optimization, leading to enhanced process understanding, improved yields, and consistent product quality. nih.govresearchgate.netscdi-montpellier.fr This approach facilitates a shift from conventional, time-based process control to a more advanced, feedback-driven methodology. longdom.org
The synthesis of this compound typically proceeds via the esterification of (S)-pyrrolidine-3-carboxylic acid with benzyl alcohol, often in the presence of an acid catalyst. Real-time monitoring of this reaction is crucial for tracking the consumption of reactants, the formation of the product, and the emergence of any potential impurities. Several PAT tools are well-suited for this purpose.
Spectroscopic techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. rsc.org These methods allow for the continuous tracking of the concentrations of key chemical species by monitoring their characteristic vibrational frequencies. For instance, during the esterification reaction to form this compound, FTIR spectroscopy can monitor the disappearance of the broad O-H stretch of the carboxylic acid reactant and the concurrent appearance of the characteristic C=O stretch of the ester product.
Another powerful PAT tool is online High-Performance Liquid Chromatography (HPLC), which can be integrated directly into the reaction vessel. researchgate.netmt.com This technique allows for the automated and frequent withdrawal of reaction samples, followed by rapid analysis to provide quantitative data on the concentrations of starting materials, the product, and any by-products. mt.com Chiral HPLC methods can also be employed to monitor the enantiomeric purity of the product in real-time. rsc.orgnih.gov
The data acquired from these PAT instruments can be used to develop kinetic models of the synthesis. These models are invaluable for optimizing process parameters such as temperature, catalyst loading, and reactant stoichiometry to maximize the yield and purity of this compound. For example, by observing the reaction rate in real-time, the temperature profile can be dynamically adjusted to control the reaction and minimize the formation of undesirable side products. This level of process control is instrumental in ensuring a robust and efficient synthesis.
Below are illustrative data tables representing the type of information that can be generated using PAT for monitoring the synthesis of this compound.
Table 1: Illustrative Real-Time Concentration Data from Online HPLC Monitoring
| Reaction Time (minutes) | (S)-pyrrolidine-3-carboxylic acid Conc. (M) | Benzyl alcohol Conc. (M) | This compound Conc. (M) | Impurity X Conc. (M) |
| 0 | 1.00 | 1.20 | 0.00 | 0.00 |
| 30 | 0.75 | 0.95 | 0.25 | 0.01 |
| 60 | 0.52 | 0.72 | 0.48 | 0.02 |
| 90 | 0.31 | 0.51 | 0.69 | 0.03 |
| 120 | 0.15 | 0.35 | 0.85 | 0.04 |
| 150 | 0.05 | 0.25 | 0.95 | 0.05 |
| 180 | <0.01 | 0.20 | 0.99 | 0.05 |
Table 2: Illustrative In-Situ FTIR Data for Reaction Monitoring
| Reaction Time (minutes) | Carboxylic Acid O-H Peak Area (arbitrary units) | Ester C=O Peak Area (arbitrary units) |
| 0 | 100.0 | 0.0 |
| 30 | 75.2 | 24.8 |
| 60 | 51.8 | 48.2 |
| 90 | 30.9 | 69.1 |
| 120 | 15.1 | 84.9 |
| 150 | 5.3 | 94.7 |
| 180 | 0.5 | 99.5 |
By leveraging these advanced analytical methodologies, manufacturers can gain a deeper understanding of the synthesis of this compound, leading to more efficient, consistent, and high-quality production.
Future Research Directions and Emerging Trends in Benzyl S Pyrrolidine 3 Carboxylate Chemistry
Development of Novel and More Efficient Synthetic Pathways for Benzyl (B1604629) (S)-pyrrolidine-3-carboxylate
While established methods for the synthesis of pyrrolidine-3-carboxylates exist, ongoing research is focused on developing more efficient, stereoselective, and sustainable pathways. A key trend is the use of organocatalysis, which avoids the use of metal catalysts and offers a greener approach to synthesis. bohrium.commdpi.com For instance, organocatalytic enantioselective Michael addition reactions have been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in just two steps from readily available starting materials. rsc.orgoist.jp
Future efforts in this area are likely to concentrate on:
Asymmetric Catalysis: The development of novel chiral catalysts, including both organocatalysts and transition-metal complexes, to achieve even higher levels of stereocontrol in the synthesis of specific stereoisomers of Benzyl (S)-pyrrolidine-3-carboxylate and its derivatives.
C-H Activation Strategies: Exploring the use of C(sp3)-H activation to directly functionalize the pyrrolidine (B122466) ring, offering a more atom-economical approach to generating diverse analogues. nih.gov
Table 1: Comparison of Synthetic Strategies for Pyrrolidine-3-carboxylate Derivatives
| Synthetic Approach | Key Features | Potential Advantages |
| Organocatalytic Michael Addition | Uses small organic molecules as catalysts. rsc.orgoist.jp | Metal-free, environmentally friendly, high enantioselectivity. bohrium.commdpi.com |
| 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with dipolarophiles. nih.gov | High degree of stereocontrol, access to diverse substitution patterns. nih.gov |
| C-H Activation | Direct functionalization of C-H bonds. nih.gov | Atom-economical, allows for late-stage modification. nih.gov |
| Multicomponent Reactions | Three or more reactants combine in a single step. tandfonline.com | High efficiency, reduced purification steps, increased molecular complexity. tandfonline.com |
Exploration of Unconventional Reactivity and Catalytic Applications for Pyrrolidine-3-carboxylate Derivatives
The pyrrolidine scaffold is not only a component of target molecules but also a key element in the design of catalysts and ligands for asymmetric synthesis. mdpi.comacs.org Derivatives of pyrrolidine-3-carboxylic acid have been shown to be effective organocatalysts in enantioselective anti-Mannich-type reactions. acs.org
Emerging research is focused on leveraging the unique structural and electronic properties of the pyrrolidine-3-carboxylate moiety to:
Develop Novel Organocatalysts: Designing new catalysts based on the this compound framework for a broader range of asymmetric transformations. bohrium.com The carboxylic acid group at the β-position of the pyrrolidine ring can play a crucial role in directing stereoselectivity. acs.org
Investigate Photoredox Catalysis: Utilizing the pyrrolidine scaffold in the design of new photocatalysts for light-driven organic transformations, a rapidly growing area of synthetic chemistry.
Explore Dual Catalysis Systems: Combining pyrrolidine-based organocatalysts with metal catalysts to enable novel and challenging chemical transformations that are not possible with either catalyst alone.
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for the scalable, safe, and efficient production of fine chemicals and pharmaceuticals. chimia.chcam.ac.uknih.gov The application of these technologies to the synthesis of this compound and its derivatives is an active area of research. researchgate.net
Key advantages and future directions include:
Improved Safety and Scalability: Flow reactors allow for better control over reaction parameters, such as temperature and pressure, which is particularly important for highly exothermic or hazardous reactions. rsc.org This enables safer scale-up of synthetic routes.
Automated Library Synthesis: Automated platforms can be used to rapidly synthesize libraries of this compound analogues for high-throughput screening in drug discovery and materials science. chimia.ch
Process Optimization: The ability to rapidly screen a wide range of reaction conditions in a flow setup can significantly accelerate the optimization of synthetic protocols.
Computational Design and Predictive Modeling for New Functionalized this compound Analogues
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. chemrxiv.orgnih.gov These methods can be used to predict the properties and reactivity of molecules, thereby guiding the design of new functionalized this compound analogues with desired characteristics.
Future applications in this area will likely involve:
De Novo Drug Design: Using computational algorithms to design novel pyrrolidine-3-carboxylate derivatives that are predicted to have high affinity and selectivity for specific biological targets.
Predictive Reactivity Models: Developing machine learning models that can accurately predict the outcome and regioselectivity of reactions involving the pyrrolidine scaffold, aiding in the planning of synthetic routes. chemrxiv.orgchemrxiv.org
Virtual Screening: Employing computational docking and molecular dynamics simulations to screen large virtual libraries of this compound analogues against biological targets to identify promising lead compounds.
Table 2: Impact of Computational Approaches on Pyrrolidine-3-carboxylate Research
| Computational Technique | Application | Potential Outcome |
| Quantum Mechanics (e.g., DFT) | Elucidating reaction mechanisms, predicting spectroscopic properties. nih.gov | Deeper understanding of reactivity, rational catalyst design. |
| Molecular Docking | Predicting binding modes of ligands to biological targets. | Identification of potential drug candidates, understanding structure-activity relationships. nih.gov |
| Machine Learning | Predicting reaction outcomes, designing molecules with desired properties. chemrxiv.org | Accelerated discovery of new compounds and synthetic routes. chemrxiv.org |
| Molecular Dynamics | Simulating the dynamic behavior of molecules over time. | Understanding conformational preferences and binding kinetics. |
Mechanistic Elucidation of Complex Transformations Involving the Pyrrolidine-3-carboxylate Moiety
A fundamental understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. nih.gov Detailed mechanistic studies on transformations involving the pyrrolidine-3-carboxylate core can provide insights into the factors that control reactivity and selectivity.
Future research will likely employ a combination of experimental and computational techniques to:
Identify Reactive Intermediates: Using techniques such as in-situ spectroscopy and trapping experiments to identify and characterize transient intermediates in catalytic cycles.
Probe Reaction Kinetics: Conducting kinetic studies to determine the rate-determining steps of reactions and to understand the influence of various reaction parameters.
Computational Modeling of Transition States: Employing density functional theory (DFT) and other computational methods to model the transition states of key reaction steps, providing insights into the origins of stereoselectivity. nih.gov
Expansion into Interdisciplinary Research Areas for Novel Chemical Applications
The versatility of the pyrrolidine scaffold makes it an attractive building block for applications beyond traditional organic synthesis and medicinal chemistry. nih.govresearchgate.netnbinno.com Future research is expected to explore the integration of this compound and its derivatives into a variety of interdisciplinary fields.
Potential areas for expansion include:
Materials Science: Incorporating the pyrrolidine-3-carboxylate moiety into polymers and other materials to create novel functional materials with unique properties, such as chirality or catalytic activity.
Chemical Biology: Designing and synthesizing pyrrolidine-based chemical probes to study biological processes and to identify new therapeutic targets.
Supramolecular Chemistry: Utilizing the hydrogen bonding capabilities and defined stereochemistry of the pyrrolidine-3-carboxylate unit to construct complex supramolecular assemblies with interesting architectures and functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
